molecular formula C10H13BClNO2 B1422114 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid CAS No. 1402238-28-1

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Cat. No.: B1422114
CAS No.: 1402238-28-1
M. Wt: 225.48 g/mol
InChI Key: DUNHVJDDMIGSQO-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: is an organic compound with the molecular formula C10H13BClNO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a chlorine atom and a pyrrolidinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine: In biological research, this compound is explored for its potential as a ligand in the development of enzyme inhibitors or receptor modulators. Its boronic acid moiety allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In industrial applications, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its unique reactivity and structural properties make it valuable in the design of functional materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

Boronic acids, including 3-chloro-5-(pyrrolidin-1-yl)phenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron in the boronic acid to a metal catalyst, such as palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a widely-used method for forming carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific compounds involved and the reaction conditions.

Pharmacokinetics

It’s important to note that the ph can strongly influence the rate of reactions involving boronic acids .

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This can result in the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of reactions involving this compound . Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid typically involves the following steps:

    Formation of the Pyrrolidinyl Substituent: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions involving pyrrolidine and a suitable precursor, such as a halogenated phenylboronic acid derivative.

    Boronic Acid Formation: The final step involves the conversion of the phenyl ring to a boronic acid derivative, which can be accomplished using boron-containing reagents like boronic acid or boronate esters under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chlorine substituent or the boronic acid group, resulting in dechlorination or conversion to boronate esters.

    Substitution: The phenyl ring can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxide derivatives of the pyrrolidinyl group.

    Reduction: Dechlorinated phenylboronic acid or boronate esters.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Comparison with Similar Compounds

    3-Chloro-5-(morpholin-4-YL)phenylboronic acid: Similar structure but with a morpholine ring instead of pyrrolidine.

    3-Chloro-5-(piperidin-1-YL)phenylboronic acid: Contains a piperidine ring instead of pyrrolidine.

    3-Chloro-5-(azetidin-1-YL)phenylboronic acid: Features an azetidine ring instead of pyrrolidine.

Uniqueness: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This influences its reactivity and interaction with molecular targets, making it distinct from other similar compounds with different nitrogen-containing rings.

Properties

IUPAC Name

(3-chloro-5-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNHVJDDMIGSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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